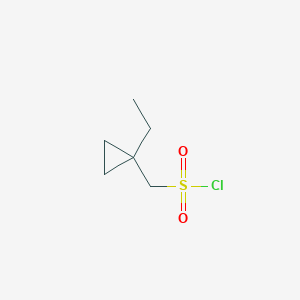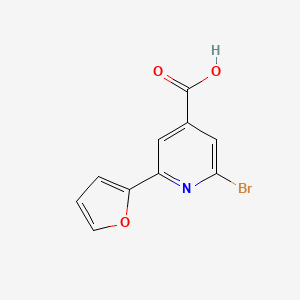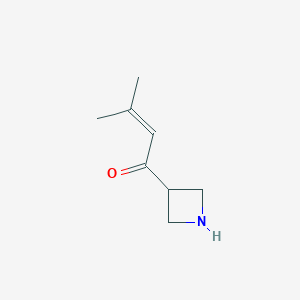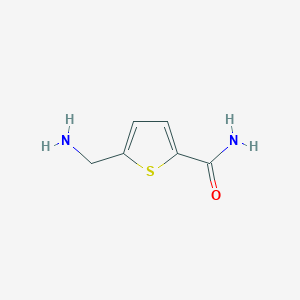
(1-Ethylcyclopropyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethylcyclopropyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C6H11ClO2S. It is a derivative of methanesulfonyl chloride, featuring an ethylcyclopropyl group attached to the methanesulfonyl moiety. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylcyclopropyl)methanesulfonyl chloride typically involves the reaction of (1-ethylcyclopropyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethylcyclopropyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters and amides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfide or thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to promote elimination.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonamides: Formed from the reaction with amines.
Alkenes: Formed through elimination reactions.
Sulfides and Thiols: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry
(1-Ethylcyclopropyl)methanesulfonyl chloride is used as a reagent in organic synthesis to introduce the methanesulfonyl group into various substrates. It is also used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to modify biomolecules, such as peptides and proteins, to study their structure and function. It is also employed in the development of enzyme inhibitors and other bioactive molecules.
Medicine
The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity and ability to form stable sulfonate esters make it valuable in drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of (1-Ethylcyclopropyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in organic synthesis to introduce the methanesulfonyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: The parent compound, which lacks the ethylcyclopropyl group.
Tosyl Chloride: Another sulfonyl chloride compound with a toluene group instead of the ethylcyclopropyl group.
Trifluoromethanesulfonyl Chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.
Uniqueness
(1-Ethylcyclopropyl)methanesulfonyl chloride is unique due to the presence of the ethylcyclopropyl group, which imparts specific steric and electronic properties. This makes it a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its reactivity and stability also make it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C6H11ClO2S |
|---|---|
Peso molecular |
182.67 g/mol |
Nombre IUPAC |
(1-ethylcyclopropyl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO2S/c1-2-6(3-4-6)5-10(7,8)9/h2-5H2,1H3 |
Clave InChI |
RKRHINOQOWRYCV-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13159990.png)
![(2S)-2-[(4-bromobenzoyl)amino]propanoic acid](/img/structure/B13160011.png)

![1-Azabicyclo[3.2.1]octan-5-amine](/img/structure/B13160022.png)
![2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160028.png)

![(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol](/img/structure/B13160037.png)




![1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13160059.png)


